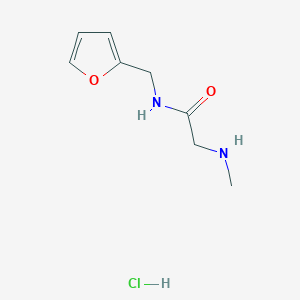

![molecular formula C11H11N3S B1420920 4-[4-(Methylthio)phenyl]pyrimidin-2-amine CAS No. 1206108-75-9](/img/structure/B1420920.png)

4-[4-(Methylthio)phenyl]pyrimidin-2-amine

Vue d'ensemble

Description

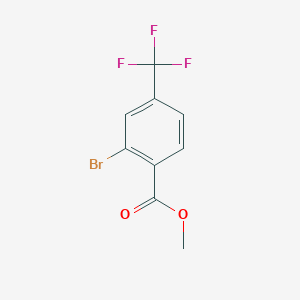

“4-[4-(Methylthio)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3S and a molecular weight of 217.29 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including “4-[4-(Methylthio)phenyl]pyrimidin-2-amine”, involves several steps. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The molecular structure of “4-[4-(Methylthio)phenyl]pyrimidin-2-amine” is represented by the SMILES string CSC1=CC=C(C=C1)C2=NC(=NC=C2)N .Chemical Reactions Analysis

Pyrimidines, including “4-[4-(Methylthio)phenyl]pyrimidin-2-amine”, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Methylthio)phenyl]pyrimidin-2-amine” include a molecular weight of 217.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Applications

Antimicrobial Additive in Coatings : A study by El‐Wahab et al. (2015) explored the use of derivatives of this compound in antimicrobial coatings. These compounds showed significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste, which suggests potential applications in surface coatings for microbial control (El‐Wahab et al., 2015).

Antibacterial and Antifungal Activity : Another research by Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, exhibiting noteworthy in vitro antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).

Antioxidant Properties

- Antioxidant Activity : A study by Kotaiah et al. (2012) focused on synthesizing derivatives of the compound for evaluating their antioxidant properties. Some derivatives demonstrated significant radical scavenging activity, suggesting their potential as antioxidants (Kotaiah et al., 2012).

Pharmacological Screening

- Anti-inflammatory Activity : Research by Kumar et al. (2017) on a series of di-(phenyl) pyrimidin-2-amine derivatives, including variants of the compound , showed promising anti-inflammatory properties (Kumar et al., 2017).

Antidiabetic Potential

- Synthesis for Antidiabetic Activity : Abdel-Aziz et al. (2011) synthesized a series of derivatives with potential antidiabetic effects. This work indicates the compound’s utility in developing new antidiabetic medications (Abdel-Aziz et al., 2011).

Material Science Applications

- Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) investigated the efficiency of related Schiff base congeners as corrosion inhibitors for mild steel in hydrochloric acid, indicating potential applications in material protection and maintenance (Ashassi-Sorkhabi et al., 2005).

Propriétés

IUPAC Name |

4-(4-methylsulfanylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJOHMVXDGZDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Methylthio)phenyl]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

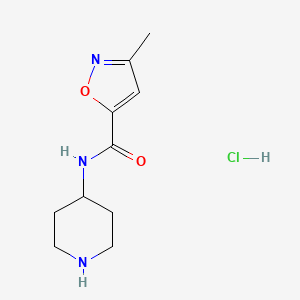

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)

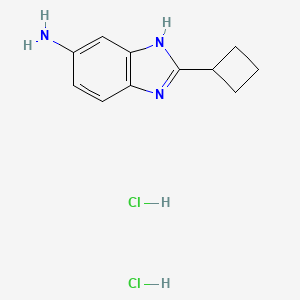

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)

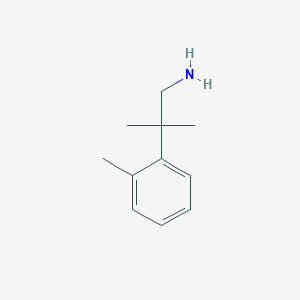

![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)